molecular formula C9H9FN2O2 B1518966 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one CAS No. 1038282-81-3

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No. B1518966
M. Wt: 196.18 g/mol
InChI Key: ILCLQIPYJYHMLK-UHFFFAOYSA-N
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Description

The compound is an oxazolidinone derivative with a 5-amino-2-fluorophenyl group. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one each of nitrogen and oxygen . The 5-amino-2-fluorophenyl group suggests the presence of an amino group and a fluorine atom on a phenyl ring .


Molecular Structure Analysis

The molecular structure would consist of a five-membered oxazolidinone ring attached to a phenyl ring with amino and fluorine substituents. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

As an oxazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. The amino group might be able to act as a nucleophile, and the carbonyl group in the oxazolidinone ring could potentially be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the amino and fluorine substituents could influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of oxazolidinone derivatives involves various chemical reactions to introduce functional groups that potentially enhance their biological activity. For instance, the synthesis of fluorinated derivatives of oxazolidinones has been explored to serve as precursors for norepinephrine, highlighting the chemical versatility of these compounds in creating biologically active molecules (Herbert, Kim, & Kirk, 2001). Structural analysis, including single-crystal and powder diffraction studies, further aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in medicinal chemistry (Maccaroni, Alberti, Malpezzi, Masciocchi, & Vladiskovic, 2008).

Antibacterial Applications

Oxazolidinones are primarily recognized for their antibacterial properties, targeting a range of Gram-positive and, to a lesser extent, Gram-negative bacteria. Novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated potent in vitro antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, showcasing their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996). Additionally, the efficacy of these compounds against fastidious Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis, has been explored, indicating a broad spectrum of antibacterial activity (Genin et al., 2000).

Antitumor Applications

The antitumor properties of oxazolidinone derivatives have also been investigated, particularly in the context of benzothiazole analogs. These compounds have shown potent and selective antitumor properties, with specific derivatives exhibiting significant cytotoxicity against certain cancer cell lines. The research suggests that the incorporation of fluorine atoms into the benzothiazole structure could enhance antitumor activity, providing a pathway for the development of new anticancer agents (Hutchinson et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCLQIPYJYHMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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